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Introduction
AT791 is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9

(TLR9), key innate immune receptors involved in the recognition of pathogen-associated

molecular patterns (PAMPs) such as single-stranded RNA and unmethylated CpG DNA,

respectively. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of

various autoimmune diseases and inflammatory conditions. Consequently, the characterization

of TLR7/9 inhibitors like AT791 is of significant interest in drug development. These application

notes provide detailed protocols for assessing the impact of AT791 on cytokine production

following stimulation of immune cells with TLR7 and TLR9 agonists.

Mechanism of Action of AT791
AT791 exerts its inhibitory effect by accumulating in the acidic intracellular compartments, such

as endolysosomes, where TLR7 and TLR9 are expressed.[1][2] Within these compartments,

AT791 is believed to interact with nucleic acids, thereby preventing their binding to and

activation of TLR7 and TLR9.[1][2] This blockade of receptor engagement abrogates the

downstream signaling cascade that is largely dependent on the myeloid differentiation primary

response 88 (MyD88) adaptor protein. Inhibition of the MyD88-dependent pathway prevents

the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and

interferon regulatory factor 7 (IRF7), which are essential for the transcription of a wide array of

pro-inflammatory cytokines and type I interferons.
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Data Presentation: Cytokine Profiling
The following tables represent illustrative data on the inhibitory effect of AT791 on cytokine

production by human peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7

agonist R848 and the TLR9 agonist CpG-ODN 2216. Actual results may vary depending on the

experimental conditions, cell type, and donor variability.

Table 1: Effect of AT791 on R848 (TLR7 Agonist)-Induced Cytokine Production in Human

PBMCs (pg/mL)

Cytokine
Unstimulate
d

R848 (1 µM)
R848 +
AT791 (0.1
µM)

R848 +
AT791 (1
µM)

R848 +
AT791 (10
µM)

TNF-α < 15 1250 ± 150 875 ± 90 310 ± 45 < 50

IL-6 < 10 3500 ± 420 2100 ± 250 750 ± 80 < 100

IFN-γ < 5 80 ± 15 55 ± 8 20 ± 5 < 5

IL-1β < 10 450 ± 60 280 ± 35 90 ± 15 < 20

IL-10 < 20 250 ± 30 180 ± 25 90 ± 12 < 30

IL-12p70 < 5 150 ± 20 95 ± 15 35 ± 8 < 10

Data are presented as mean ± standard deviation.

Table 2: Effect of AT791 on CpG-ODN 2216 (TLR9 Agonist)-Induced Cytokine Production in

Human PBMCs (pg/mL)
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Cytokine
Unstimulate
d

CpG (1 µM)
CpG +
AT791 (0.1
µM)

CpG +
AT791 (1
µM)

CpG +
AT791 (10
µM)

TNF-α < 15 980 ± 120 650 ± 75 220 ± 30 < 40

IL-6 < 10 2800 ± 350 1700 ± 200 600 ± 70 < 80

IFN-α < 10 1500 ± 180 950 ± 110 320 ± 40 < 50

IL-1β < 10 320 ± 40 210 ± 25 70 ± 10 < 15

IL-10 < 20 180 ± 25 120 ± 18 60 ± 9 < 25

IP-10

(CXCL10)
< 50 4500 ± 550 2800 ± 320 950 ± 110 < 200

Data are presented as mean ± standard deviation.

Experimental Protocols
Protocol 1: Cytokine Profiling using Luminex Multiplex
Assay
This protocol describes the measurement of multiple cytokines simultaneously from cell culture

supernatants using a Luminex bead-based multiplex assay.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

AT791 (solubilized in DMSO)

TLR7 agonist (e.g., R848)

TLR9 agonist (e.g., CpG-ODN 2216)
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96-well cell culture plates

Luminex multiplex cytokine assay kit (e.g., Human Cytokine/Chemokine Magnetic Bead

Panel)

Luminex instrument (e.g., MAGPIX®, Luminex 200™)

Plate shaker

Magnetic plate separator

Procedure:

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density

gradient centrifugation. Resuspend cells in complete RPMI-1640 medium at a concentration

of 1 x 10^6 cells/mL.

Cell Stimulation: a. Seed 1 x 10^5 cells (100 µL) per well in a 96-well plate. b. Prepare serial

dilutions of AT791 in complete medium. Add the desired concentrations of AT791 to the

wells. Include a vehicle control (DMSO). c. Incubate for 1 hour at 37°C in a 5% CO2

incubator. d. Add the TLR agonist (R848 or CpG-ODN 2216) to the appropriate wells at the

desired final concentration. Include unstimulated and agonist-only controls. e. Incubate the

plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the

cell-free supernatants and store at -80°C until analysis.

Luminex Assay: a. Prepare the antibody-coupled magnetic beads, standards, and samples

according to the manufacturer's instructions for the Luminex kit. b. Add the mixed beads to

each well of the Luminex plate. c. Wash the beads using a magnetic plate separator. d. Add

the standards and collected supernatants to the appropriate wells. e. Incubate on a plate

shaker at room temperature for the recommended time. f. Wash the beads. g. Add the

detection antibody cocktail and incubate. h. Wash the beads. i. Add Streptavidin-PE and

incubate. j. Wash the beads and resuspend in sheath fluid. k. Acquire the data on a Luminex

instrument.
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Data Analysis: Analyze the raw data using the Luminex software to determine the

concentration of each cytokine in the samples based on the standard curves.

Protocol 2: Intracellular Cytokine Staining and Flow
Cytometry
This protocol allows for the identification of cytokine-producing cell subsets.

Materials:

Stimulated PBMCs (from Protocol 1, with a shorter incubation of 4-6 hours)

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

FACS tubes

Phosphate-Buffered Saline (PBS)

Fixable Viability Dye

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8,

CD14, CD19)

Fixation/Permeabilization Buffer

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., TNF-α, IFN-γ, IL-6)

Flow cytometer

Procedure:

Cell Stimulation with Protein Transport Blockade: Follow steps 1 and 2 of Protocol 1, but add

a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) for the final 4-6 hours of incubation.

Cell Harvesting and Surface Staining: a. Harvest the cells and transfer to FACS tubes. b.

Wash the cells with PBS. c. Stain with a fixable viability dye according to the manufacturer's

protocol to exclude dead cells. d. Wash the cells. e. Stain with a cocktail of cell surface

antibodies for 30 minutes at 4°C in the dark. f. Wash the cells twice with PBS.
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Fixation and Permeabilization: a. Resuspend the cells in Fixation/Permeabilization buffer and

incubate for 20 minutes at room temperature in the dark. b. Wash the cells with

Permeabilization Buffer.

Intracellular Staining: a. Resuspend the cells in a cocktail of intracellular cytokine antibodies

diluted in Permeabilization Buffer. b. Incubate for 30 minutes at room temperature in the

dark. c. Wash the cells twice with Permeabilization Buffer.

Data Acquisition and Analysis: a. Resuspend the cells in PBS. b. Acquire the data on a flow

cytometer. c. Analyze the data using flow cytometry analysis software to identify the

frequency of cytokine-producing cells within different immune cell populations.

Mandatory Visualization
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TLR7/9 Signaling Pathway and AT791 Inhibition
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Caption: TLR7/9 signaling pathway and AT791 inhibition.
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Experimental Workflow for Cytokine Profiling
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Caption: Workflow for cytokine profiling after AT791 stimulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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